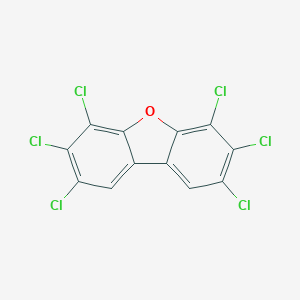

2,3,4,6,7,8-Hexachlorodibenzofuran

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,3,4,6,7,8-Hexachlorodibenzofuran can be synthesized through various chemical reactions involving chlorinated precursors. One common method involves the chlorination of dibenzofuran under controlled conditions to achieve the desired level of chlorination .

Industrial Production Methods: Industrial production of this compound often involves high-resolution gas chromatography and mass spectrometry techniques to ensure the purity and quality of the compound . These methods are essential for producing the compound in large quantities for research and industrial applications.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2,3,4,6,7,8-Hexachlordibenzofuran unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Häufige Reagenzien und Bedingungen: Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören starke Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren, um die Reaktionen zu fördern .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen verschiedene chlorierte Derivate von Dibenzofuran erzeugen .

Wissenschaftliche Forschungsanwendungen

2,3,4,6,7,8-Hexachlordibenzofuran hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

5. Wirkmechanismus

2,3,4,6,7,8-Hexachlordibenzofuran übt seine Wirkungen über mehrere Mechanismen aus:

Bindung an den Ah-Rezeptor: Diese Verbindung bindet an den Arylhydrocarbonrezeptor (AhR) und führt zur Aktivierung verschiedener Gene, die am Xenobiotika-Stoffwechsel beteiligt sind.

Induktion der Genexpression: Sie induziert die Expression von Phase-I- und Phase-II-Xenobiotika-metabolisierenden Enzymen wie CYP1A1 und CYP1A2.

Störung von Zellprozessen: Sie kann die Zellzyklusregulation und andere zelluläre Prozesse stören, was möglicherweise zu toxischen Wirkungen führt.

Ähnliche Verbindungen:

- 2,3,7,8-Tetrachlordibenzofuran

- 1,2,3,7,8-Pentachlordibenzofuran

- 1,2,3,4,7,8-Hexachlordibenzofuran

- 1,2,3,6,7,8-Hexachlordibenzofuran

- 1,2,3,7,8,9-Hexachlordibenzofuran

- 1,2,3,4,6,7,8-Heptachlordibenzofuran

- Octachlordibenzofuran

Einzigartigkeit: 2,3,4,6,7,8-Hexachlordibenzofuran ist einzigartig aufgrund seines spezifischen Chlorierungsmusters, das seine chemischen Eigenschaften und seine biologische Aktivität beeinflusst. Sein hoher Chlorierungsgrad macht ihn in der Umwelt beständiger und möglicherweise giftiger im Vergleich zu weniger chlorierten Kongeneren .

Wirkmechanismus

2,3,4,6,7,8-Hexachlorodibenzofuran exerts its effects through several mechanisms:

Binding to the Ah Receptor: This compound binds to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism.

Induction of Gene Expression: It induces the expression of phase I and II xenobiotic metabolizing enzymes, such as CYP1A1 and CYP1A2.

Disruption of Cellular Processes: It can disrupt cell-cycle regulation and other cellular processes, potentially leading to toxic effects.

Vergleich Mit ähnlichen Verbindungen

- 2,3,7,8-Tetrachlorodibenzofuran

- 1,2,3,7,8-Pentachlorodibenzofuran

- 1,2,3,4,7,8-Hexachlorodibenzofuran

- 1,2,3,6,7,8-Hexachlorodibenzofuran

- 1,2,3,7,8,9-Hexachlorodibenzofuran

- 1,2,3,4,6,7,8-Heptachlorodibenzofuran

- Octachlorodibenzofuran

Uniqueness: 2,3,4,6,7,8-Hexachlorodibenzofuran is unique due to its specific pattern of chlorination, which affects its chemical properties and biological activity. Its high degree of chlorination makes it more persistent in the environment and potentially more toxic compared to less chlorinated congeners .

Biologische Aktivität

2,3,4,6,7,8-Hexachlorodibenzofuran (HxCDF) is a member of the polychlorinated dibenzofuran (PCDF) family, which is known for its environmental persistence and potential toxicity. This compound has garnered attention due to its biological activity, particularly its interactions with the aryl hydrocarbon receptor (AhR) and its implications for human health and ecological systems.

- Chemical Formula : C12H2Cl6O

- Molecular Weight : 360.9 g/mol

- CAS Number : 60851-34-5

HxCDF exerts its biological effects primarily through binding to the AhR. This receptor is a transcription factor that regulates the expression of various genes involved in xenobiotic metabolism. Upon activation by HxCDF, AhR translocates to the nucleus and binds to the xenobiotic response element (XRE) in target genes, leading to the induction of cytochrome P450 enzymes such as CYP1A1 and CYP1B1. These enzymes play crucial roles in the metabolism of drugs and environmental chemicals .

Key Biological Effects:

- Transcriptional Activation : HxCDF enhances the expression of genes involved in the metabolism of xenobiotics.

- Immune System Modulation : It alters signaling pathways that can lead to immune dysfunction, including thymic atrophy and changes in T-cell differentiation .

- Carcinogenic Potential : Studies suggest that HxCDF may contribute to carcinogenesis through mechanisms such as DNA damage and disruption of normal cell signaling pathways .

Toxicological Profile

The toxicological effects of HxCDF have been documented in various studies:

Case Studies

Several epidemiological studies have investigated the effects of HxCDF exposure:

- Yucheng Incident (Taiwan) : Individuals exposed to contaminated rice oil exhibited chloracne, elevated triglycerides, and neurological symptoms. Long-term follow-up revealed reproductive issues among children born to exposed mothers .

- Environmental Exposure Studies : In a study assessing sediment contamination in aquatic environments, HxCDF was detected at low concentrations (up to 0.11 ng/Kg), indicating its persistence in ecosystems and potential bioaccumulation risks .

Environmental Persistence

HxCDF is characterized by its resistance to degradation, leading to accumulation in the environment. The half-lives of PCDFs in humans are significantly longer than those observed in experimental animals, highlighting concerns regarding chronic exposure risks .

Eigenschaften

IUPAC Name |

2,3,4,6,7,8-hexachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O/c13-5-1-3-4-2-6(14)8(16)10(18)12(4)19-11(3)9(17)7(5)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAHLACQOVXINQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=CC(=C(C(=C3OC2=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052276 | |

| Record name | 2,3,4,6,7,8-Hexachlorodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60851-34-5 | |

| Record name | 2,3,4,6,7,8-Hexachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60851-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6,7,8-Hexachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060851345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,6,7,8-Hexachlorodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6,7,8-Hexachlorodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,6,7,8-HEXACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IMR03169ES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can we identify 2,3,4,6,7,8-Hexachlorodibenzofuran analytically?

A1: High-resolution analytical techniques are crucial for identifying and quantifying this compound. One method is Gas Chromatography/Matrix Isolation/Fourier Transform Infrared (GC/MI/FT-IR) spectroscopy. This technique provides reference-quality spectra, enabling the identification of this compound within complex mixtures. []

Q2: What is the significance of this compound's presence in Triclosan?

A2: The detection of this compound in Triclosan samples raises concerns due to its classification as a dioxin-like pollutant. [] The presence of this compound, along with other PCDD/Fs congeners, suggests potential contamination during the Triclosan production process. [] This highlights the need for further investigation into Triclosan manufacturing practices and their potential environmental and health impacts.

Q3: How sensitive is the detection of this compound using GC/MI/FT-IR?

A3: GC/MI/FT-IR exhibits remarkable sensitivity in detecting this compound, with instrumental detection limits falling within the picogram to low nanogram range. [] This high sensitivity underscores the technique's value in monitoring trace levels of this compound in various matrices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.